

Application Notes and Protocols for (rac)-Indapamide-d3 in Bioequivalence Studies

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Compound of Interest

Compound Name: (rac)-Indapamide-d3

Cat. No.: B563379

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Introduction

Indapamide is a thiazide-like diuretic used in the treatment of hypertension. To ensure the therapeutic equivalence of generic formulations of indapamide, bioequivalence (BE) studies are essential. These studies compare the rate and extent of absorption of a test formulation to a reference formulation. The accurate quantification of indapamide in biological matrices is critical for the successful conduct of these studies. The use of a stable isotope-labeled internal standard, such as **(rac)-Indapamide-d3**, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated internal standard with the unlabeled analyte allows for the correction of variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the method.

This document provides detailed protocols for a bioequivalence study of indapamide and the corresponding bioanalytical method using **(rac)-Indapamide-d3** as an internal standard.

Bioequivalence Study Protocol

Study Design

A typical bioequivalence study for indapamide is designed as a single-center, randomized, single-dose, open-label, two-period, two-sequence crossover study under fasting conditions.^[1]

Study Population

The study should enroll healthy adult male and non-pregnant, non-lactating female volunteers. The number of subjects should be sufficient to provide adequate statistical power, typically 20-30 individuals.^{[2][3]}

Inclusion Criteria:

- Healthy subjects aged 18-45 years.^[4]
- Body Mass Index (BMI) within the range of 18.5-30.0 kg/m².
- Willingness to provide written informed consent.^[5]
- Normal findings in medical history, physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests (hematology, biochemistry, and urinalysis).^[4]

Exclusion Criteria:

- Known hypersensitivity or allergy to indapamide or other sulfonamide-derived drugs.^[4]
- History or presence of significant cardiovascular, hepatic, renal, pulmonary, gastrointestinal, endocrine, or neurological disease.^[4]
- Use of any prescription or over-the-counter medication within 14 days prior to the study.^[4]
- History of alcohol or drug abuse.^[4]
- Participation in any other clinical trial within the last 30 days.
- Donation of blood within the last 3 months.

Dosing and Drug Administration

Subjects will be administered a single oral dose of either the test or reference indapamide formulation (e.g., 2.5 mg tablet) with approximately 240 mL of water after an overnight fast of at least 10 hours.^[6]

Blood Sampling Schedule

Blood samples (approximately 5 mL) will be collected in heparinized tubes at the following time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 84 hours post-dose.[1][6]

Immediately after collection, the blood samples should be centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.

Pharmacokinetic Analysis

The primary pharmacokinetic parameters to be determined are the maximum plasma concentration (C_{max}), the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC_{0-t}), and the area under the plasma concentration-time curve from time zero to infinity (AUC_{0-∞}).[2] These parameters will be calculated using non-compartmental methods.

Statistical Analysis

The log-transformed pharmacokinetic parameters (C_{max}, AUC_{0-t}, and AUC_{0-∞}) will be analyzed using an Analysis of Variance (ANOVA) model. Bioequivalence is concluded if the 90% confidence intervals for the ratio of the geometric means (test/reference) of C_{max}, AUC_{0-t}, and AUC_{0-∞} fall within the acceptance range of 80.00% to 125.00%.[3]

Bioanalytical Method Protocol using (rac)-Indapamide-d3

Materials and Reagents

- Indapamide reference standard
- **(rac)-Indapamide-d3** (internal standard, IS)
- Human plasma (with anticoagulant, e.g., heparin)
- Methanol (HPLC grade)
- Ammonium acetate
- Formic acid

- Methyl tert-butyl ether (MTBE)
- Water (deionized or Milli-Q)

Preparation of Stock and Working Solutions

- Indapamide Stock Solution (1 mg/mL): Accurately weigh and dissolve the indapamide reference standard in methanol.
- **(rac)-Indapamide-d3** Stock Solution (1 mg/mL): Accurately weigh and dissolve **(rac)-Indapamide-d3** in methanol.
- Indapamide Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration curve and quality control (QC) samples.
- **(rac)-Indapamide-d3** Working Solution (IS): Dilute the IS stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of, for example, 100 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)

- To 200 μ L of plasma sample, calibration standard, or QC sample in a polypropylene tube, add 50 μ L of the **(rac)-Indapamide-d3** working solution and vortex briefly.
- Add 1 mL of methyl tert-butyl ether (MTBE).^[7]
- Vortex for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μ L of the mobile phase.
- Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

Parameter	Value
Column	C18 column (e.g., 150 mm x 2.0 mm, 5 μ m)[7]
Mobile Phase	10 mmol/L ammonium formate with 0.1% formic acid : methanol (20:80, v/v)[7]
Flow Rate	0.30 mL/min[7]
Injection Volume	10 μ L
Column Temperature	40°C
Autosampler Temp	4°C

Tandem Mass Spectrometry:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive[7] or Negative[8]
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transition (Indapamide)	m/z 366.2 \rightarrow 132.1[7]
MRM Transition ((rac)-Indapamide-d3)	m/z 369.2 \rightarrow 132.1 (approximate)
Source Temperature	100°C[7]
Source Voltage	3.5 kV[7]

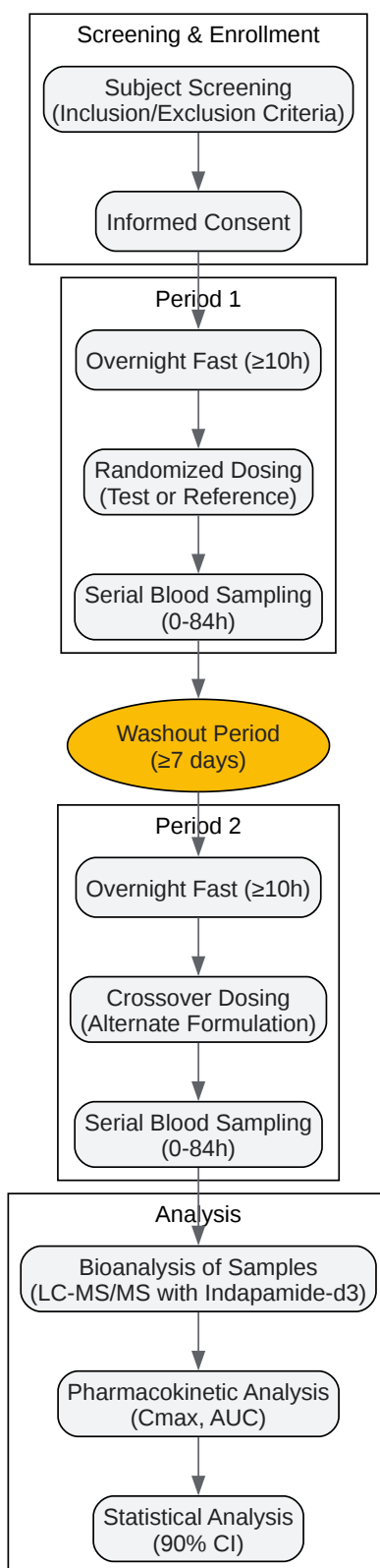
Data Presentation

Table 1: Summary of Pharmacokinetic Parameters from Indapamide Bioequivalence Studies

Study Reference	Dose (mg)	Subjects (n)	Cmax (ng/mL)	AUC0-t (ng·h/mL)	AUC0-∞ (ng·h/mL)	Tmax (h)	t1/2 (h)
Li G, et al. (2013) [2]	5	20 (Male)	Test: 49.53 ± 5.53	859.51 ± 160.92	934.35 ± 190.60	Test: 1.9 ± 0.6	Test: 22.49 ± 5.93
			Ref: 47.79 ± 4.68	(0-84h)		2.0 ± 0.5	Ref: 23.23 ± 4.48
Chinese Journal of New Drugs (2020) [3]	2.5	28	-	-	-	-	-
Biovail Corporation (1997) [4]	5	24 (Male)	Test: 193.3 ± 31.8	4753.5 ± 850.9	5079.0 ± 894.4	Test: 3.2 ± 1.1	Test: 15.6 ± 2.9
			Ref: 191.7 ± 34.9			3.4 ± 1.4	Ref: 15.6 ± 2.6

Visualizations

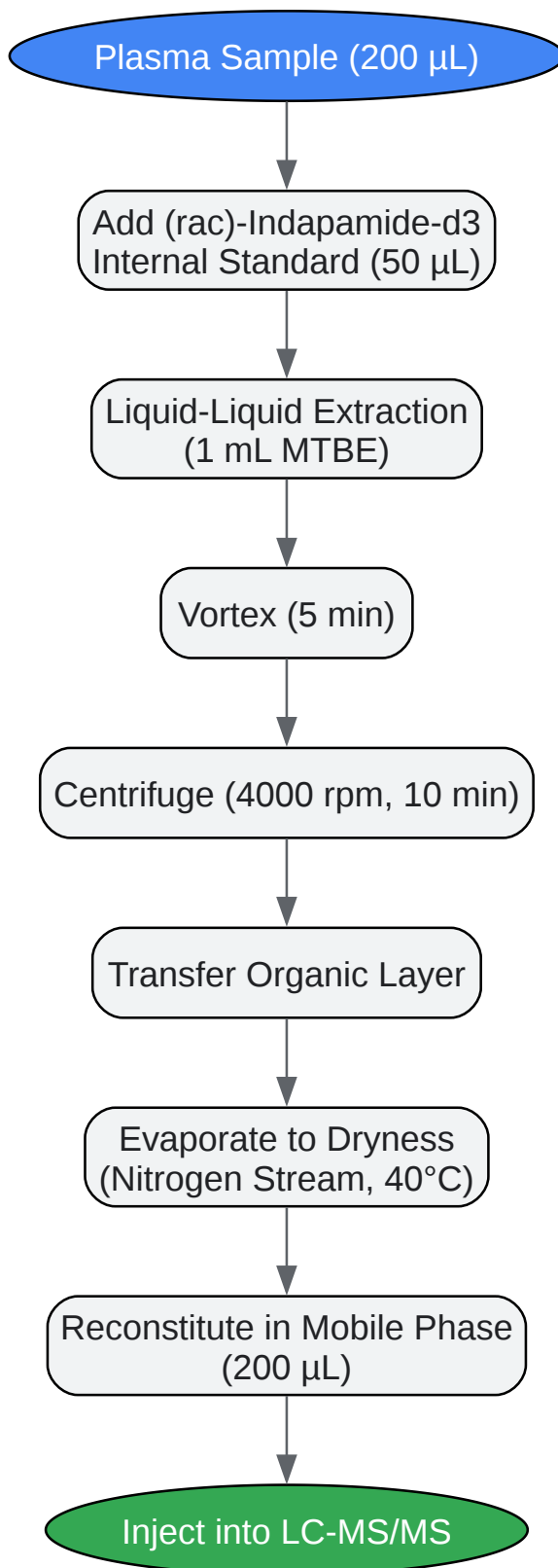
Bioequivalence Study Workflow



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Caption: Workflow of a typical two-period crossover bioequivalence study for indapamide.

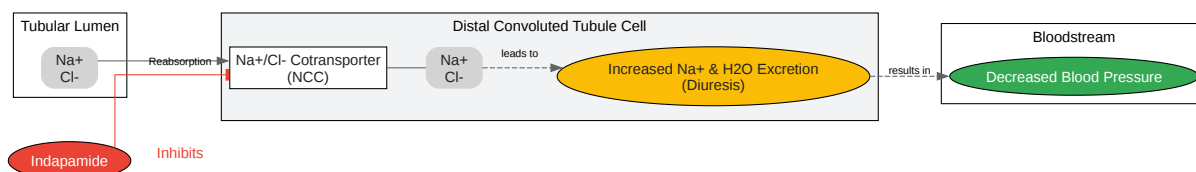
Bioanalytical Sample Preparation Workflow



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Caption: Workflow for the liquid-liquid extraction of indapamide from plasma samples.

Indapamide Mechanism of Action



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Caption: Simplified signaling pathway of indapamide's mechanism of action.

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